molecular formula C13H13N5OS B237414 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Cat. No. B237414
M. Wt: 287.34 g/mol
InChI Key: MEHBFKSKOBEWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide, commonly known as MTDA, is a novel compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MTDA belongs to the class of thiazolidinone derivatives and has shown promising results in various studies as an anti-inflammatory, anti-cancer, and anti-diabetic agent.

Mechanism of Action

The exact mechanism of action of MTDA is not fully understood. However, studies have suggested that it acts by inhibiting various signaling pathways involved in inflammation, cancer, and diabetes. It has been found to inhibit the NF-κB pathway, which is a major pathway involved in inflammation and cancer. It also activates the AMPK pathway, which is involved in glucose uptake and metabolism.
Biochemical and physiological effects:
MTDA has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit angiogenesis, and modulate the immune response. It also has a protective effect on the liver and kidney.

Advantages and Limitations for Lab Experiments

One of the advantages of using MTDA in lab experiments is its high solubility in water, which makes it easy to administer to animals. It also has low toxicity and is well-tolerated in animal models. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on MTDA. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This will help in designing more targeted therapies for various disease conditions.
Another area of research is to study its pharmacokinetics and pharmacodynamics in humans. This will help in determining its safety and efficacy as a therapeutic agent in humans.
In conclusion, MTDA is a novel compound that has shown promising results in various scientific studies. Its potential therapeutic applications in inflammation, cancer, and diabetes make it an exciting candidate for further research. However, more studies are needed to fully understand its mechanism of action and determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of MTDA involves the condensation of 2-(3-methyl-1,2,4-triazol-5-yl)thioacetic acid with 4-chlorobenzylamine, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

MTDA has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory activity. Studies have shown that MTDA can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various disease conditions.
Another area of research is its anti-cancer activity. MTDA has been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. It has shown promising results in the treatment of various types of cancer, including breast cancer, colorectal cancer, and lung cancer.
MTDA has also been studied for its anti-diabetic activity. It has been found to improve insulin sensitivity and glucose uptake in diabetic animal models, making it a potential candidate for the treatment of diabetes.

properties

Product Name

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Molecular Formula

C13H13N5OS

Molecular Weight

287.34 g/mol

IUPAC Name

N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C13H13N5OS/c1-8-15-16-13-18(8)17-12(20-13)11-5-3-10(4-6-11)7-14-9(2)19/h3-6H,7H2,1-2H3,(H,14,19)

InChI Key

MEHBFKSKOBEWEQ-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.